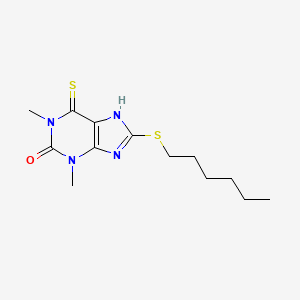

Theophylline, 8-hexylthio-6-thio-

Description

Structure

3D Structure

Properties

CAS No. |

4791-38-2 |

|---|---|

Molecular Formula |

C13H20N4OS2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

8-hexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(18)17(3)11(9)19/h4-8H2,1-3H3,(H,14,15) |

InChI Key |

DPTNPVOBXQRVHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiotheophyllines

General Principles of Theophylline (B1681296) Derivative Synthesis

The synthesis of theophylline derivatives is fundamentally guided by the reactivity of the purine (B94841) ring system. The introduction of substituents at various positions of the theophylline nucleus is achieved through a range of organic reactions. The acidic proton at the N7 position can be readily substituted, while the C8 position is susceptible to electrophilic substitution. The carbonyl groups at C2 and C6 can be converted to thiocarbonyls, and the hydrogen at C8 can be replaced with a mercapto group, which can then be further alkylated. These general principles form the basis for the targeted synthesis of specifically substituted theophylline analogs.

Targeted Synthesis of Theophylline, 8-hexylthio-6-thio-

The synthesis of Theophylline, 8-hexylthio-6-thio- involves a multi-step process that strategically introduces sulfur functionalities at the C6 and C8 positions, followed by the attachment of a hexylthio group at the C8 position.

Strategies for Introducing Thio and Alkylthio Substituents at Specific Positions

The introduction of a thio group at the C6 position of the theophylline ring is a key initial step. This is typically achieved by treating theophylline with a thionating agent. Subsequently, a mercapto group is introduced at the C8 position. This 8-mercapto-6-thiotheophylline intermediate serves as the crucial precursor for the final alkylation step. The alkylthio substituent is then introduced at the C8 position via an S-alkylation reaction, where the 8-mercapto group reacts with an appropriate alkyl halide, in this case, hexyl bromide.

A general synthetic route involves the initial preparation of 8-mercapto-6-thiotheophylline. This can be accomplished by first converting theophylline to 6-thiotheophylline (B1231960), followed by the introduction of the 8-mercapto group. The subsequent reaction of 8-mercapto-6-thiotheophylline with an alkyl halide, such as hexyl bromide, in the presence of a base, yields the desired 8-alkylthio-6-thiotheophylline derivative.

Optimization of Reaction Pathways and Yields

The efficiency of the synthesis of Theophylline, 8-hexylthio-6-thio- is dependent on the optimization of each reaction step. Key parameters that influence the reaction pathways and yields include the choice of solvent, reaction temperature, and the nature of the base used in the alkylation step. For instance, the S-alkylation of 8-mercapto-6-thiotheophylline is typically carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide (B78521) or potassium hydroxide to facilitate the formation of the thiolate anion, which then acts as a nucleophile.

The reaction conditions are crucial for maximizing the yield and purity of the final product while minimizing the formation of by-products. Careful control of stoichiometry and reaction time is also essential for an efficient synthesis.

Exploration of Advanced Theophylline Analogues with Thio-Substitutions

The synthetic strategies applied to Theophylline, 8-hexylthio-6-thio- can be extended to create a variety of other advanced thiotheophylline analogs with different alkylthio substituents and to form metal complexes.

Synthesis of Variously Substituted Thiotheophyllines (e.g., 8-methylthio-, 8-decylthio-, 8-dodecylthio-)

By employing a similar synthetic methodology, a range of 8-alkylthio-6-thiotheophylline derivatives can be prepared by reacting 8-mercapto-6-thiotheophylline with different alkyl halides. For example, using methyl iodide, decyl bromide, or dodecyl bromide in place of hexyl bromide would yield 8-methylthio-6-thiotheophylline, 8-decylthio-6-thiotheophylline, and 8-dodecylthio-6-thiotheophylline, respectively. This modular approach allows for the systematic variation of the alkyl chain length at the C8 position, enabling the exploration of structure-activity relationships.

Derivatization to Form Metal Complexes (e.g., Platinum, Palladium)

The sulfur atoms in thiotheophylline derivatives, such as Theophylline, 8-hexylthio-6-thio-, are excellent ligands for coordination with transition metals like platinum and palladium. The derivatization to form these metal complexes typically involves the reaction of the thiotheophylline ligand with a suitable metal precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or potassium tetrachloropalladate(II) (K₂PdCl₄).

The coordination can occur through the sulfur atoms, and in some cases, also through the nitrogen atoms of the purine ring, leading to the formation of stable chelate structures. The geometry and stoichiometry of the resulting complexes can be influenced by the reaction conditions and the nature of the ligands on the metal precursor. For instance, the reaction of 8-thiotheophylline derivatives with platinum(II) phosphine (B1218219) complexes can lead to the formation of mononuclear or binuclear complexes with specific stereochemistry. ajol.info Similarly, palladium(II) complexes can be synthesized, often exhibiting square planar geometry. The formation of these metal complexes opens up new avenues for the application of thiotheophylline derivatives in areas such as catalysis and materials science.

3 Integration with Heterocyclic Systems and Nucleoside Analogues (e.g., Triazoles, Oxadiazoles)

The derivatization of the thiotheophylline scaffold by incorporating other heterocyclic systems or nucleoside analogues has been a strategy to explore novel chemical space and properties. The introduction of moieties like triazoles and oxadiazoles (B1248032) can be achieved through established synthetic routes, often requiring the initial functionalization of the theophylline core to enable coupling reactions. Similarly, the synthesis of nucleoside analogues involves the attachment of a sugar moiety to the heterocyclic base.

Integration with Triazoles

The formation of 1,2,3-triazole rings linked to a theophylline core is commonly achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the coupling of a terminal alkyne with an azide (B81097).

A general synthetic approach involves first introducing an alkyne-containing side chain onto the theophylline molecule. For instance, a derivative of theophylline can be reacted with propargyl bromide to introduce a terminal alkyne. Subsequently, this alkynated theophylline can undergo a cycloaddition reaction with an appropriate azide in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield the 1,2,3-triazole conjugate.

While direct synthesis starting from "Theophylline, 8-hexylthio-6-thio-" is not explicitly detailed in the reviewed literature, the following table outlines a representative synthesis of theophylline-triazole derivatives based on analogous structures.

Table 1: Synthesis of Theophylline-Triazole Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Theophylline Derivative | Propargyl Bromide | Et3N | Alkynated Theophylline |

This table illustrates a general synthetic pathway and may require optimization for the specific substrate "Theophylline, 8-hexylthio-6-thio-".

Integration with Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is another heterocyclic system that can be integrated with the theophylline scaffold. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

To prepare a theophylline-oxadiazole derivative, one would typically start by creating a theophylline-containing carboxylic acid hydrazide (an acylhydrazide). This can be achieved by converting a carboxylic acid derivative of theophylline into its corresponding ester and then reacting it with hydrazine (B178648) hydrate. This theophylline acylhydrazide can then be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

Alternatively, the theophylline acylhydrazide can be condensed with an aldehyde to form an acylhydrazone, which can then undergo oxidative cyclization to the oxadiazole. Another pathway involves the reaction of the acylhydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thione derivative. jchemrev.com

The following table outlines a general synthetic approach for the preparation of theophylline-oxadiazole derivatives.

Table 2: General Synthesis of Theophylline-1,3,4-Oxadiazole Derivatives

| Starting Material | Intermediate 1 | Reagents for Cyclization | Product |

|---|---|---|---|

| Theophylline-carboxylic acid | Theophylline-acylhydrazide | Carboxylic acid, POCl3 | 2,5-Disubstituted Theophylline-1,3,4-oxadiazole |

| Theophylline-acylhydrazide | Theophylline-acylhydrazone | Oxidizing agent (e.g., I2) | 2,5-Disubstituted Theophylline-1,3,4-oxadiazole |

This table presents generalized synthetic strategies. The successful application to "Theophylline, 8-hexylthio-6-thio-" would depend on the specific reactivity of the starting material and the optimization of reaction conditions.

Integration with Nucleoside Analogues

The synthesis of nucleoside analogues of theophylline involves the attachment of a carbohydrate moiety, typically a ribose or deoxyribose derivative, to the theophylline core. nih.gov The modification of native nucleosides can occur by altering the nucleobase, the sugar fragment, or by phosphorylation. nih.gov

One common method for the synthesis of theophylline nucleosides is the reaction of a silylated theophylline derivative with a protected sugar halide, such as an acetylated ribosyl bromide, in the presence of a Lewis acid. This is a variation of the Hilbert-Johnson reaction. Another approach involves the condensation of a substituted aminouracil with a sugar, followed by cyclization to form the xanthine (B1682287) ring system of theophylline. nih.gov

For instance, the synthesis of 7-(β-D-glucopyranosyl)theophylline has been achieved by reacting 4-amino-1,3-dimethyl-5-N-glucosylideneiminouracil with diethoxymethyl acetate (B1210297) (DEMA). nih.gov

Table 3: Representative Synthesis of a Theophylline Nucleoside Analogue

| Precursor | Sugar Derivative | Coupling/Cyclization Method | Product |

|---|---|---|---|

| 4-amino-1,3-dimethyl-5-N-glucosylideneiminouracil | - | Diethoxymethyl acetate (DEMA) | 7-(β-D-glucopyranosyl)theophylline |

Elucidation of Molecular Mechanisms of Action for Theophylline, 8 Hexylthio 6 Thio

Analysis of Phosphodiesterase Inhibition

Theophylline (B1681296), a methylxanthine, is known to exert its effects through various mechanisms, with the inhibition of phosphodiesterase (PDE) enzymes being a significant contributor. nih.govdrugs.com PDEs are a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical intracellular second messengers. litfl.com By inhibiting these enzymes, theophylline increases the intracellular concentrations of cAMP and cGMP, leading to a cascade of downstream cellular responses. wikipedia.org

Differential Inhibition Profiles of Phosphodiesterase Isoforms (PDE3, PDE4)

Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoforms to varying degrees. drugs.com The primary isoforms implicated in its therapeutic effects, particularly in airway diseases, are PDE3 and PDE4. mdpi.com

PDE3: This isoform is crucial in regulating cardiac and smooth muscle function. Its inhibition leads to increased cAMP levels, resulting in bronchodilation and vasodilation.

PDE4: Predominantly found in inflammatory and immune cells, PDE4 is a key regulator of inflammatory processes. Inhibition of PDE4 elevates cAMP levels in these cells, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell trafficking and activation. mdpi.com

While theophylline inhibits both PDE3 and PDE4, its potency is considered relatively weak compared to newer, more selective inhibitors. semanticscholar.org

Hypothetical Influence of the 8-hexylthio-6-thio Substitution:

The addition of a bulky, lipophilic hexylthio group at the 8-position of the theophylline scaffold could potentially alter its affinity and selectivity for PDE isoforms. Structure-activity relationship studies on other 8-substituted theophylline derivatives have shown that modifications at this position can significantly impact pharmacological activity. nih.gov The sulfur substitution at the 6-position further modifies the electronic and steric properties of the molecule. It is plausible that these changes could enhance the binding affinity for the hydrophobic pockets within the active sites of PDE3 and/or PDE4, potentially leading to a more potent or selective inhibition profile compared to the parent theophylline molecule. However, without direct experimental evidence, this remains speculative.

Consequences for Intracellular Cyclic Nucleotide Signaling (cAMP, cGMP)

The inhibition of PDEs by theophylline leads to a direct increase in the intracellular levels of cAMP and cGMP. litfl.com

cAMP: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle cells, this leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP inhibits the release of cytokines and chemokines, thereby exerting an anti-inflammatory effect.

cGMP: While theophylline's effect on cGMP is generally less pronounced than on cAMP, inhibition of cGMP-degrading PDEs can contribute to smooth muscle relaxation.

Hypothetical Influence of the 8-hexylthio-6-thio Substitution:

Assuming the 8-hexylthio-6-thio derivative is a more potent or selective PDE inhibitor, it would be expected to produce a more significant and potentially more targeted elevation of intracellular cAMP and/or cGMP. For instance, if the substitution confers greater selectivity for PDE4, the compound would be expected to have more pronounced anti-inflammatory effects with potentially fewer of the side effects associated with non-selective PDE inhibition.

Investigation of Adenosine Receptor Modulation

Another well-established mechanism of action for theophylline is the antagonism of adenosine receptors. nih.govwikipedia.org Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov

Affinity and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Theophylline acts as a non-selective antagonist at adenosine receptors, meaning it blocks the action of adenosine at all four subtypes with relatively similar affinity. wikipedia.org The antagonism of A1 and A2A receptors is thought to be responsible for some of the stimulant effects of theophylline, while antagonism of A2B receptors on mast cells may contribute to its anti-inflammatory properties in asthma. nih.gov However, the clinical relevance of adenosine receptor antagonism to the therapeutic effects of theophylline is still a subject of debate, as some of its therapeutic actions are observed at concentrations lower than those required for significant adenosine receptor blockade. nih.gov

Table 1: Theophylline Affinity for Adenosine Receptor Subtypes (Illustrative Data)

| Receptor Subtype | Ki (nM) - Theophylline |

| A1 | ~13,000 |

| A2A | ~25,000 |

| A2B | ~15,000 |

| A3 | >100,000 |

Disclaimer: This table provides illustrative affinity values for the parent compound, theophylline. Specific data for Theophylline, 8-hexylthio-6-thio- is not available.

Hypothetical Influence of the 8-hexylthio-6-thio Substitution:

Structure-activity relationship studies have shown that substitutions at the 8-position of the xanthine (B1682287) ring are critical for adenosine receptor affinity and selectivity. semanticscholar.org The introduction of the hexylthio group at this position is likely to significantly alter the interaction of the molecule with the adenosine receptor binding pocket. Depending on the specific conformational changes induced by this substitution, the derivative could exhibit increased affinity and/or selectivity for one or more of the adenosine receptor subtypes compared to theophylline. For example, other 8-substituted xanthines have been developed as highly selective antagonists for specific adenosine receptor subtypes.

Impact on Adenosine-Mediated Cellular Processes

By blocking adenosine receptors, theophylline can interfere with a variety of adenosine-mediated cellular processes. For example, in the airways, adenosine can induce bronchoconstriction and promote the release of inflammatory mediators from mast cells. nih.gov Theophylline's antagonism of these effects may contribute to its bronchodilatory and anti-inflammatory actions. In the central nervous system, adenosine has a predominantly inhibitory role, and its blockade by theophylline leads to stimulant effects.

Hypothetical Influence of the 8-hexylthio-6-thio Substitution:

If the 8-hexylthio-6-thio derivative possesses altered affinity or selectivity for adenosine receptor subtypes, its impact on adenosine-mediated cellular processes would be accordingly modified. For instance, a higher affinity for the A2B receptor could translate into more potent inhibition of adenosine-induced mast cell degranulation. Conversely, increased affinity for A1 receptors might lead to more pronounced central nervous system stimulant effects.

Mechanisms of Anti-inflammatory Activity

Beyond its bronchodilatory effects, theophylline is recognized to have significant anti-inflammatory properties, which are now considered a major component of its therapeutic benefit in chronic airway diseases. nih.gov These effects are mediated through a variety of mechanisms, including:

PDE4 Inhibition: As discussed, inhibition of PDE4 in inflammatory cells (such as eosinophils, neutrophils, and T-lymphocytes) increases intracellular cAMP, which in turn suppresses the release of pro-inflammatory cytokines and chemokines, and inhibits cell trafficking and activation. nih.gov

Histone Deacetylase (HDAC) Activation: At low concentrations, theophylline can activate HDACs, particularly HDAC2. HDACs are enzymes that play a crucial role in regulating gene expression. By activating HDAC2, theophylline can enhance the anti-inflammatory effects of corticosteroids, which work by recruiting HDAC2 to the site of inflammatory gene expression, thereby suppressing it. This mechanism is thought to be particularly important in patients with severe asthma or chronic obstructive pulmonary disease (COPD) who may have reduced HDAC2 activity.

Adenosine Receptor Antagonism: Blockade of A2B receptors on mast cells can inhibit the release of histamine (B1213489) and other pro-inflammatory mediators. nih.gov

Other Mechanisms: Theophylline has also been shown to promote apoptosis (programmed cell death) of inflammatory cells like eosinophils and neutrophils, and to reduce the expression of adhesion molecules that are important for inflammatory cell recruitment into the airways.

Table 2: Summary of Theophylline's Anti-inflammatory Mechanisms

| Mechanism | Key Cellular Target | Consequence |

| PDE4 Inhibition | Inflammatory Cells | Increased cAMP, Reduced Cytokine Release |

| HDAC Activation | Inflammatory Genes | Suppression of Inflammatory Gene Expression |

| Adenosine Receptor Antagonism | Mast Cells | Reduced Mediator Release |

| Apoptosis Induction | Eosinophils, Neutrophils | Reduced Inflammatory Cell Numbers |

Disclaimer: This table summarizes the known anti-inflammatory mechanisms of the parent compound, theophylline. Specific data for Theophylline, 8-hexylthio-6-thio- is not available.

Hypothetical Influence of the 8-hexylthio-6-thio Substitution:

The introduction of the 8-hexylthio-6-thio moiety could modulate the anti-inflammatory profile of theophylline in several ways. The lipophilicity of the hexyl group might enhance cell membrane permeability, potentially leading to increased intracellular concentrations and more potent inhibition of intracellular targets like PDEs. The specific structural changes could also lead to a more favorable interaction with the active site of HDAC2 or a more selective antagonism of pro-inflammatory adenosine receptor subtypes. A comprehensive evaluation would require dedicated studies on this specific derivative.

Inhibition of Nuclear Factor-kappaB (NF-κB) Translocation

Theophylline has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. nih.govnih.gov This action is thought to be a key component of its anti-inflammatory effects. By preventing NF-κB from moving into the nucleus, theophylline reduces the expression of a wide array of inflammatory genes that are implicated in the pathology of inflammatory airway diseases. atsjournals.org Some research suggests that this effect may be more pronounced at higher concentrations and could be mediated through the inhibition of phosphodiesterases (PDEs). atsjournals.org

Upregulation of Histone Deacetylase 2 (HDAC2) Activity

A significant mechanism underlying the anti-inflammatory effects of theophylline is its ability to increase the activity of HDAC2. atsjournals.orgresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and the suppression of gene transcription. In inflammatory conditions like COPD, HDAC2 activity is often reduced, which can lead to resistance to the anti-inflammatory effects of corticosteroids. atsjournals.orgresearchgate.net Theophylline can restore HDAC2 activity, thereby switching off activated inflammatory genes. atsjournals.orgresearchgate.net This effect is particularly important as it may reverse corticosteroid resistance in patients with severe asthma and COPD. atsjournals.org The mechanism for this is believed to involve the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), which is activated by oxidative stress and leads to a reduction in HDAC2 function. atsjournals.org

Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-6, IL-8, TNF-α)

Theophylline has demonstrated the ability to modulate the production of several key pro-inflammatory cytokines and chemokines. Studies have shown that theophylline can reduce the levels of Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in patients with COPD. nih.govmdpi.com Furthermore, in some patient populations, the addition of low-dose theophylline has been found to decrease the production of Interleukin-6 (IL-6) and IL-8. mdpi.com Interestingly, theophylline has also been shown to increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10), which has broad anti-inflammatory properties. nih.govportico.org

Induction of Apoptosis in Specific Inflammatory Cell Types

Another important anti-inflammatory mechanism of theophylline is the induction of apoptosis, or programmed cell death, in inflammatory cells such as neutrophils and T-lymphocytes. nih.govatsjournals.org The prolonged survival of these cells can perpetuate chronic inflammation in the airways. portico.org Theophylline promotes apoptosis in these cells, which is associated with a reduction in the anti-apoptotic protein Bcl-2. portico.org This effect in neutrophils may be mediated by the antagonism of adenosine A2A receptors, rather than through PDE inhibition. portico.org

Exploration of Other Proposed Mechanisms

Modulation of Calcium-Activated Potassium Channels (SK Channels) and Antitussive Activity

Research into the antitussive (cough-suppressing) effects of theophylline has revealed a novel mechanism of action involving the modulation of calcium-activated potassium channels (SK channels). It has been shown that theophylline can inhibit sensory nerve activation by increasing the open probability of these channels. This action is distinct from its bronchodilator and other anti-inflammatory effects.

Influence on Poly(ADP-ribose) Polymerase-1 (PARP-1)

The parent compound, theophylline, has been identified as an inhibitor of PARP-1. nih.gov This enzyme plays a critical role in DNA repair and cellular responses to stress. In the context of oxidative stress, overactivation of PARP-1 can lead to a depletion of cellular NAD+, culminating in an energy crisis and cell death. researchgate.net

Studies on human pulmonary epithelial cells have shown that theophylline can prevent the decrease in intracellular NAD+ levels that is induced by PARP-1 activation. nih.gov The inhibitory action of theophylline on PARP-1 is competitive in nature. nih.gov This means that theophylline likely competes with the enzyme's natural substrate, NAD+, for binding to the active site.

While direct evidence for "Theophylline, 8-hexylthio-6-thio-" is absent, research into other thio-xanthine and methylxanthine derivatives has revealed their potential to interact with enzymes that are closely related to PARP-1 in the DNA damage response pathway. Specifically, certain thio-xanthine/methylxanthine derivatives have been identified as potent inhibitors of Poly(ADP-ribose) glycohydrolase (PARG). researchgate.net PARG is the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains, which are synthesized by PARP enzymes. The interplay between PARP1 and PARG is crucial for the proper regulation of DNA repair processes. researchgate.net

The inhibition of PARG by these related compounds suggests that the introduction of a thio-group to the xanthine core, as seen in "Theophylline, 8-hexylthio-6-thio-", could potentially confer activity within the broader PARP-associated pathways. However, it is crucial to emphasize that this is an extrapolation, and the specific effects of "Theophylline, 8-hexylthio-6-thio-" on either PARP-1 or PARG remain to be experimentally determined.

Research Findings on Theophylline and Related Compounds

To illustrate the existing knowledge, the following table summarizes the findings on the parent compound, theophylline.

| Compound | Enzyme Target | Effect | Nature of Inhibition | Cell Type Studied |

| Theophylline | PARP-1 | Prevents NAD+ depletion | Competitive | Human pulmonary epithelial cells |

Table 1: Summary of research findings on the interaction of Theophylline with PARP-1.

The following table outlines findings on related thio-xanthine derivatives and their interaction with PARG.

| Compound Class | Enzyme Target | Effect | Significance |

| Thio-xanthine/methylxanthine derivatives | PARG | Potent Inhibition | Implies a role in the regulation of PAR levels, crucial for DNA maintenance and repair. |

Table 2: Research findings on the interaction of Thio-xanthine/methylxanthine derivatives with PARG.

Structure Activity Relationship Sar Studies

Correlating Alkylthio and Thio Substituent Variations with Pharmacological Potency

The pharmacological profile of theophylline (B1681296) derivatives is significantly influenced by the nature of the substituents at the 8- and 6-positions of the purine (B94841) ring. In the case of 8-alkylthio-6-thio-theophyllines, variations in the alkyl chain at the 8-position and the presence of the thio-group at the 6-position are critical determinants of their biological activity.

Effects on Biological Target Binding Affinities

Research has demonstrated that the introduction of an 8-alkylthio substituent to the 6-thiotheophylline (B1231960) scaffold can modulate the binding affinity of these compounds to various biological targets. Studies involving a library of approximately 150 theophylline analogs have been instrumental in elucidating these relationships. nih.gov The screening of these compounds against a panel of steroid hormone receptors, including the progesterone (B1679170) receptor (PR), estrogen receptor (ERα), glucocorticoid receptor (GR), and androgen receptor (AR), has revealed that the 8-alkylthio-6-thio-theophylline series possesses a notable degree of selectivity. nih.gov

Specifically, the branching of the alkyl chain at the 8-position has been identified as a key factor in enhancing the inhibitory activity towards the progesterone receptor. nih.gov This suggests that the steric and electronic properties of the 8-alkylthio group play a crucial role in the interaction with the receptor, even though this interaction is non-competitive with the natural ligand.

Influence on Enzyme Inhibition Constants

Theophylline and its derivatives are known to be non-selective inhibitors of phosphodiesterases (PDEs), an action that contributes to their classic bronchodilator effects. nih.gov The introduction of substituents at the 8- and 6-positions can alter this inhibitory activity. While specific enzyme inhibition constants for 8-hexylthio-6-thio-theophylline are not extensively detailed in the reviewed literature, the general principle of SAR in theophylline analogs suggests that the size and lipophilicity of the 8-alkylthio group would influence the potency of PDE inhibition. More potent inhibition is often associated with larger, more lipophilic substituents at the 8-position.

SAR in Specific Receptor Modulations

A significant area of research for 8-alkylthio-6-thio-theophyllines has been their unique interaction with steroid hormone receptors, particularly the progesterone receptor.

Noncompetitive Antagonism of Progesterone Receptors (PR) by 8-alkylthio-6-thio-theophyllines

A key finding in the study of 8-alkylthio-6-thio-theophylline analogs is their activity as noncompetitive antagonists of the progesterone receptor. nih.gov Unlike conventional PR antagonists that compete with progesterone for binding within the ligand-binding pocket, these theophylline derivatives exert their inhibitory effect through a different mechanism. nih.gov This noncompetitive mode of action presents a novel approach to modulating PR activity and offers the potential for developing a new class of PR inhibitors. nih.gov

The lead compound identified in these studies, 6-thio-8-(2-ethylbutyl)thiotheophylline, demonstrated the ability to inhibit both a progesterone-responsive reporter gene and the endogenous PR-regulated alkaline phosphatase activity in breast cancer cells. nih.gov This confirms the antagonistic properties of this structural class.

Identification of Structural Determinants for Selective PR Inhibition Beyond the Ligand-Binding Pocket

The selectivity of 8-alkylthio-6-thio-theophyllines for the progesterone receptor over other steroid receptors is a critical aspect of their SAR. Studies have shown that compounds with branched 8-alkylthio substituents exhibit a clear preference for inhibiting PR-mediated transactivation. nih.gov This suggests that the shape and size of the 8-substituent are crucial for the selective interaction with a site on the PR that is distinct from the ligand-binding pocket. nih.gov

The ability to uncouple PR inhibition from direct competition with progestins makes these compounds valuable tools for investigating the complex mechanisms of progesterone receptor action. nih.gov The identification of this novel structural motif that confers receptor specificity opens new avenues for the design of more selective and potent PR modulators. nih.gov

Computational Approaches in SAR Analysis

While specific computational studies on 8-hexylthio-6-thio-theophylline are not extensively documented in the primary literature, computational methods are widely used in the SAR analysis of theophylline derivatives in general. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the physicochemical properties of the molecules with their biological activities. researchgate.net

Molecular Docking and Molecular Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Theophylline, 8-hexylthio-6-thio-, and its potential biological target at an atomic level. patsnap.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time.

For the methylxanthine class, the primary targets are adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₒ, A₃) and phosphodiesterase (PDE) enzymes. SAR studies on related 8-substituted theophylline analogs have shown that the C8 position is crucial for affinity and selectivity, particularly at adenosine receptors. The introduction of a bulky and lipophilic substituent, such as the hexylthio group in Theophylline, 8-hexylthio-6-thio-, is predicted to occupy a specific hydrophobic pocket within the receptor binding site.

In silico docking studies on similar 8-alkylthio analogs suggest that the sulfur atom of the thioether linkage can form important interactions, while the hexyl chain extends into a lipophilic region of the receptor. The 6-thio modification, replacing the oxygen atom of the xanthine (B1682287) core, alters the electronic distribution and hydrogen bonding capacity of the molecule, which would significantly influence its binding orientation and affinity compared to its 6-oxo counterpart, theophylline.

A hypothetical molecular docking scenario is summarized in the table below, based on known interactions of similar ligands with adenosine A₁ receptors.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Adenosine A₁ Receptor) |

| Hydrophobic Interaction | Hexyl Chain | Ile274, Leu250, Met177 |

| Hydrogen Bonding | N7-H | Asn254 |

| Pi-Stacking | Xanthine Core | Phe171 |

This table represents a predictive model based on the analysis of related methylxanthine derivatives, as direct experimental data for Theophylline, 8-hexylthio-6-thio- is not publicly documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters—to predict the activity of novel compounds. researchgate.netnih.gov

For a compound like Theophylline, 8-hexylthio-6-thio-, several descriptors would be critical in a QSAR model:

Lipophilicity (ClogP): The presence of the C8-hexylthio group dramatically increases the lipophilicity compared to the parent theophylline. This property is often correlated with membrane permeability and binding affinity to hydrophobic pockets.

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability. The large hexylthio substituent would contribute significantly to the MR value, influencing binding through van der Waals forces.

A generic QSAR equation can be represented as: Biological Activity (e.g., log 1/IC₅₀) = c₁(Descriptor₁) + c₂(Descriptor₂) + ... + Constant

While a specific QSAR model for Theophylline, 8-hexylthio-6-thio- is not available, data from related 8-substituted xanthines often show a parabolic relationship between alkyl chain length at C8 and activity, where potency increases up to a certain chain length before decreasing due to steric hindrance or excessive lipophilicity. The hexyl group is often near the optimal length for adenosine receptor antagonism in many reported series.

| Molecular Descriptor | Predicted Influence on Activity | Rationale |

| Lipophilicity (logP) | High | The hexylthio group provides a strong lipophilic character, favoring interaction with hydrophobic binding sites. |

| Steric Bulk (MR) | High | The C8-substituent adds significant bulk, which can enhance selectivity for receptors with larger binding pockets. |

| Dipole Moment | Altered | The C6-thio substitution changes the electron density of the xanthine core, modifying polar interactions. |

Application of Spectral Structure Activity Relationship (S-SAR) Methodologies

Spectral Structure Activity Relationship (S-SAR) is a less common methodology that aims to correlate features from spectroscopic data (e.g., NMR, IR, UV-Vis) directly with biological activity. The underlying principle is that the spectrum of a molecule is a unique fingerprint of its three-dimensional electronic and structural properties, which in turn dictate its biological function.

For Theophylline, 8-hexylthio-6-thio-, specific spectral features could be correlated with activity. For instance:

¹³C-NMR: The chemical shift of the C8 carbon would be highly sensitive to the electronic environment and could be a descriptor for its interaction potential. Similarly, the chemical shift of the C6 thione carbon would be a key descriptor.

FTIR: The vibrational frequency of the C=S bond at the 6-position could be correlated with its hydrogen-bonding acceptor strength, a critical parameter in ligand-receptor interactions.

As a developing field, dedicated S-SAR studies for this specific class of compounds are not yet prevalent in scientific literature. However, the approach holds promise for capturing subtle electronic and conformational properties that are not always represented in traditional QSAR descriptors.

Comparative Analysis of Theophylline, 8-hexylthio-6-thio- within the Broader Methylxanthine Family SAR

The pharmacological profile of any methylxanthine is defined by the nature and position of its substituents on the core xanthine scaffold. The parent compound, theophylline (1,3-dimethylxanthine), is a non-selective PDE inhibitor and adenosine receptor antagonist. bigsupps.siteresearchgate.net Modifications at the C8 and C6 positions, as seen in Theophylline, 8-hexylthio-6-thio-, are designed to enhance potency and selectivity.

C8-Position Substitution: This is the most common site for modification to achieve high affinity and selectivity for adenosine receptors. Introducing a bulky, lipophilic group like an alkylthio chain generally increases antagonistic activity. The hexyl group is a substantial substituent that suggests a strong preference for receptors with a large, accessible hydrophobic pocket. This contrasts sharply with caffeine (B1668208) (1,3,7-trimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine), which are unsubstituted at C8. bigsupps.site

C6-Position Substitution: Theophylline contains a carbonyl group (C6=O). Replacing this with a thiocarbonyl (C6=S) to create a 6-thio derivative is a significant structural change. Thionation alters the hydrogen bond accepting ability and the electronic distribution of the pyrimidine (B1678525) portion of the xanthine ring. This can lead to altered receptor selectivity profiles compared to the more common 6-oxo-xanthines.

Preclinical and in Vitro Biological Investigations

In Vitro Pharmacological Characterization

Assessment of Bronchodilatory Efficacy in Isolated Tissue Preparations

Studies on the parent compound, theophylline (B1681296), have long established its role as a bronchodilator. drugbank.com In various isolated tissue preparations, theophylline has demonstrated the ability to relax pre-contracted airway smooth muscle. For instance, in studies using guinea pig tracheal rings, theophylline has been shown to induce relaxation. mdpi.com The mechanism of this action is believed to involve the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comnih.gov

Evaluation of Airway Smooth Muscle Relaxation Properties

Theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels. drugbank.com This effect is a cornerstone of its therapeutic use in respiratory diseases. The relaxation of airway smooth muscle helps to open the airways, making breathing easier. webmd.com Theophylline is known to be a non-selective PDE inhibitor, which contributes to its muscle relaxant properties. mdpi.com It also has other proposed mechanisms of action, including antagonism of adenosine receptors. drugbank.com

Cellular and Biochemical Studies

Effects on Inflammatory Cell Function and Mediator Release

Beyond its bronchodilator effects, theophylline exhibits anti-inflammatory properties. Studies have shown that theophylline can modulate the function of various inflammatory cells. For example, it can inhibit the release of inflammatory mediators from mast cells and reduce the activity of eosinophils and T-lymphocytes. nih.gov In asthmatic patients, treatment with theophylline has been associated with a decrease in the number of inflammatory cells in the airways and a reduction in the expression of certain cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5). nih.govnih.gov Theophylline has also been found to repress the secretion of IL-8 from airway smooth muscle cells. nih.gov

Investigations of Metabolic Pathways and Enzyme Interactions in Hepatic Models

Theophylline is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP1A2 isoenzyme. nih.gov In vitro studies using hepatic microsomes have been instrumental in elucidating the metabolic pathways of theophylline. These studies have shown that the metabolism of theophylline can be influenced by various factors, including the presence of other drugs that inhibit or induce CYP1A2. In patients with liver disease, the metabolism of theophylline can be significantly impaired, leading to an increased risk of toxicity. nih.gov

Screening for Alternative Biological Activities

While the primary therapeutic application of theophylline and its derivatives is in the treatment of respiratory diseases, research has explored other potential biological activities. Some derivatives of theophylline have been synthesized and investigated for activities such as antibacterial and anticancer effects. nih.govfrontiersin.org For instance, certain theophylline derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov However, no such screening data is available for Theophylline, 8-hexylthio-6-thio-.

In Vitro Antimicrobial Efficacy against Bacterial Strains

There is currently no available data from in vitro studies investigating the antimicrobial efficacy of Theophylline, 8-hexylthio-6-thio- against any bacterial strains. Research on the antibacterial properties of theophylline and its other derivatives has been conducted, but these findings cannot be extrapolated to the specific 8-hexylthio-6-thio- derivative. researchgate.netnih.gov

In Vitro Anticancer Cytotoxicity on Various Cell Lines

No published studies were identified that have assessed the in vitro anticancer cytotoxicity of Theophylline, 8-hexylthio-6-thio- on any cancer cell lines. While some theophylline derivatives have been investigated for their potential as anticancer agents, specific data for the 8-hexylthio-6-thio- analog is not available in the current scientific literature. frontiersin.orgnih.govnih.govunam.mx

In Vivo Preclinical Efficacy Studies

Consistent with the lack of in vitro data, there are no published in vivo preclinical studies on Theophylline, 8-hexylthio-6-thio-. Therefore, its efficacy in animal models for various conditions remains uninvestigated.

Evaluation of Bronchodilator Activity in Animal Models of Airway Obstruction

No in vivo studies have been conducted to evaluate the bronchodilator activity of Theophylline, 8-hexylthio-6-thio- in animal models of airway obstruction. While theophylline itself is a well-known bronchodilator, the effect of the 8-hexylthio-6-thio- substitution on this activity has not been reported. nih.govnih.gov

Investigation of Anti-inflammatory Effects in Relevant Disease Models

There is no available research on the anti-inflammatory effects of Theophylline, 8-hexylthio-6-thio- in any relevant disease models. The anti-inflammatory properties of theophylline have been documented, but these findings are not directly applicable to the specified derivative. nih.govnih.govresearchgate.netnih.gov

Studies on Antitussive Properties in Experimental Cough Models

No studies have been published regarding the antitussive properties of Theophylline, 8-hexylthio-6-thio- in experimental cough models. The parent compound, theophylline, has demonstrated antitussive effects in animal models. researchgate.netnih.govnih.gov However, the influence of the 8-hexylthio-6-thio- moiety on this activity is unknown.

Advanced Research Trajectories and Future Prospects

Development of Theophylline (B1681296), 8-hexylthio-6-thio- as a Chemical Probe for Biological Pathways

A chemical probe is a specialized small molecule used to study and manipulate a biological target, such as a protein or a pathway, in a controlled manner. The development of a molecule like Theophylline, 8-hexylthio-6-thio- into a chemical probe would be a strategic endeavor to investigate the complex biological systems where theophylline and its analogs are active. The primary targets for theophylline derivatives are adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes. nih.gov

The suitability of a thiotheophylline derivative as a probe depends on several factors:

Potency and Selectivity: The probe must interact with its intended target at low concentrations and show minimal off-target effects to ensure that the observed biological response is due to the specific interaction under study. The introduction of the 8-hexylthio group could confer specific selectivity that is yet to be fully characterized.

Mechanism of Action: A well-defined interaction (e.g., competitive antagonism at an adenosine receptor) is crucial for interpreting experimental results.

Functionality for Labeling: To be used effectively, a probe often requires a functional group to which a reporter tag (like a fluorescent dye, biotin, or a radioactive isotope) can be attached without compromising its biological activity. The thio-ether and thioamide functionalities in Theophylline, 8-hexylthio-6-thio- could potentially be leveraged for such modifications.

By developing this compound into a validated chemical probe, researchers could more accurately map the distribution and function of specific adenosine receptor subtypes or PDE isozymes within cells and tissues, helping to unravel their roles in both normal physiology and disease states.

Strategy for Designing Highly Selective Theophylline Derivatives for Specific Targets

Theophylline itself is a non-selective inhibitor of PDEs and an antagonist of adenosine receptors, which contributes to both its therapeutic effects and its side effects. nih.gov A key goal in modern medicinal chemistry is to design derivatives with high selectivity for a single biological target to improve efficacy and safety. The xanthine (B1682287) core of theophylline offers several positions (N-1, N-3, N-7, and C-8) for chemical modification to achieve this.

Strategic design principles include:

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents at different positions on the theophylline scaffold and measuring the corresponding changes in activity at various targets. For example, research has shown that large substituents at the N-7 position and various substitutions at the C-8 position can significantly influence selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3).

Computational Modeling: Utilizing pharmacophore modeling and molecular docking to predict how a designed derivative will bind to the active site of a target protein. nih.gov This allows for the rational design of modifications that enhance binding to the desired target while weakening interactions with off-targets.

Substituent Modification: The introduction of specific functional groups can steer selectivity. The 8-thioalkyl group, as seen in Theophylline, 8-hexylthio-6-thio-, is a common modification in the development of potent and selective adenosine receptor antagonists.

Table 1: Influence of Substituents on Theophylline Derivative Selectivity This table is illustrative, based on general findings in xanthine derivative research.

| Position of Substitution | Substituent Type | Potential Target Selectivity | Research Finding |

|---|---|---|---|

| C-8 | Thio-alkyl chains (e.g., -S-hexyl) | Adenosine Receptors (A1, A2A) | Modifications at the C-8 position are critical for tuning affinity and selectivity for adenosine receptor subtypes. researchgate.net |

| N-1 / N-3 | Methyl groups | General Xanthine Activity | The 1,3-dimethyl configuration is characteristic of theophylline. nih.gov |

| N-7 | Alkyl, Propargyl, Aryl groups | Adenosine & GABA Receptors | N-7 substitutions can modulate receptor affinity and introduce novel activities. nih.gov |

Exploration of Multi-Target Pharmacological Actions and Polypharmacology

While designing highly selective drugs is one major strategy, an alternative and increasingly important approach is polypharmacology—the intentional design of single molecules that can modulate multiple targets. nih.gov This "skeleton key" approach can be advantageous for treating complex, multifactorial diseases like cancer or chronic inflammatory conditions, where affecting a single pathway may be insufficient. nih.gov

Theophylline derivatives are excellent candidates for this strategy. Research has explored the synthesis of derivatives that combine two distinct pharmacological profiles in one molecule. For example, compounds have been designed to possess both bronchodilator and antibacterial activities, which could be beneficial in treating asthma exacerbated by bacterial infections. nih.govresearchgate.netnih.gov A thiotheophylline could be engineered to act on:

Multiple Receptor Subtypes: A single compound could be designed to have a specific, desired activity profile across different adenosine receptor subtypes.

Different Target Classes: A molecule could be optimized to inhibit a specific PDE isozyme while also antagonizing a particular adenosine receptor, creating a synergistic effect within a single agent.

Combined Therapeutic Actions: Derivatives can be created that link the theophylline scaffold to another pharmacophore, for instance, an anti-inflammatory agent, to produce a hybrid drug with dual functions.

This approach offers advantages over combination therapies, including a more predictable pharmacokinetic profile and potentially higher patient compliance. nih.gov

Table 2: Potential Multi-Target Combinations for Thiotheophylline Derivatives

| Target 1 | Target 2 | Potential Therapeutic Application | Rationale |

|---|---|---|---|

| Adenosine A2A Receptor | Phosphodiesterase-4 (PDE4) | Asthma, COPD | Combined bronchodilator and anti-inflammatory effects. |

| Adenosine A1 Receptor | Bacterial DNA Gyrase | Asthma with infection | Combines bronchodilator activity with antibacterial action. researchgate.net |

| Tumor-related Kinases | Adenosine A2A Receptor | Cancer | Modulating the tumor microenvironment and directly inhibiting cancer cell proliferation. nih.gov |

Synergistic Research with Other Therapeutic Agents

Investigating the synergistic potential of novel thiotheophylline derivatives with existing drugs is a critical research trajectory. Synergism occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. Theophylline itself has been studied as an add-on therapy in chronic obstructive pulmonary disease (COPD) for patients already treated with long-acting bronchodilators like formoterol (B127741) and tiotropium. nih.gov

Future research involving compounds like Theophylline, 8-hexylthio-6-thio- could explore:

Combination with Chemotherapy: Theophylline and caffeine (B1668208) have been shown to enhance the toxicity of certain chemotherapeutic agents against tumor cells. nih.gov Novel, more potent derivatives could be tested as chemosensitizers.

Pairing with Anti-inflammatory Drugs: Combining a thiotheophylline with corticosteroids or other anti-inflammatory agents could allow for lower doses of each drug, potentially reducing side effects while maintaining or enhancing efficacy.

Use with Other Neuro-active Agents: Given the interaction of xanthines with various receptors in the central nervous system, there is potential for synergistic effects when combined with drugs for neurodegenerative or psychiatric conditions. For example, theophylline can inhibit the action of diazepam. wikipedia.org

These studies are essential for positioning new derivatives within existing treatment paradigms and identifying new therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Thiotheophyllines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov For a chemical class like thiotheophyllines, these computational tools can be applied across the entire discovery pipeline.

Key applications include:

Generative Chemistry: AI algorithms can design vast virtual libraries of novel thiotheophylline structures that have never been synthesized, prioritizing those with the highest predicted activity and best drug-like properties.

Predictive Modeling: ML models can be trained on existing data from other theophylline derivatives to predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new designs. researchgate.net This helps to de-risk and prioritize compounds for synthesis and testing.

Target Identification and Validation: AI can analyze large-scale biological data (genomics, proteomics) to identify new potential targets for which thiotheophylline derivatives could be developed. researchgate.net

Retrosynthesis Planning: AI tools can predict the most efficient chemical pathways to synthesize a complex target molecule like a novel thiotheophylline, saving significant time and resources in the lab. nih.gov

The integration of AI and ML allows researchers to navigate the vast chemical space of possible thiotheophylline derivatives more efficiently, increasing the probability of discovering next-generation therapeutics with superior properties. mdpi.com

Table 3: AI/ML Applications in the Thiotheophylline Drug Discovery Pipeline

| Discovery Phase | AI/ML Application | Specific Task for Thiotheophyllines |

|---|---|---|

| Target Identification | Analysis of 'Omics' Data | Identify novel kinases or receptors in disease pathways that can be targeted by a xanthine scaffold. researchgate.net |

| Hit Identification | Virtual Screening | Screen millions of virtual thiotheophylline compounds against a 3D model of a target protein to find the best binders. nih.gov |

| Lead Optimization | Generative Models & Predictive ADMET | Design new derivatives with improved potency and selectivity while simultaneously optimizing for low toxicity and favorable pharmacokinetic properties. mdpi.com |

| Chemical Synthesis | Retrosynthesis Algorithms | Propose efficient, high-yield synthesis routes for promising but complex thiotheophylline candidates. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Theophylline, 8-hexylthio-6-thio-?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions at the 6- and 8-positions of theophylline. For example, thiol-containing substituents (e.g., hexylthio groups) can be introduced via alkylation under controlled pH and temperature conditions. Characterization includes HPLC purity analysis, NMR for structural confirmation, and mass spectrometry for molecular weight validation. Thermal stability can be assessed via Differential Scanning Calorimetry (DSC), with chemometric factor analysis to detect compatibility with excipients .

Q. How can pharmacokinetic parameters of Theophylline, 8-hexylthio-6-thio- be modeled in preclinical studies?

- Methodological Answer : A two-compartment open model with first-order elimination is commonly used. For instance, in rabbits, constant intravenous infusion data can be analyzed using software like AUTOAN 2 to calculate clearance (CL), volume of distribution (Vd), and half-life (t½). Key steps include:

- Collecting serial plasma samples post-administration.

- Fitting concentration-time curves to the model using nonlinear regression.

- Validating model robustness via Akaike Information Criterion (AIC) .

Q. What experimental approaches are used to assess drug-excipient compatibility for formulations containing Theophylline derivatives?

- Methodological Answer : DSC combined with chemometric factor analysis is effective. Prepare binary physical mixtures (e.g., theophylline:cellulose at ratios 9:1 to 1:9), analyze thermal profiles, and use factor analysis to generate score scatter plots. Clusters in the plot indicate compatibility (e.g., theophylline-cellulose mixtures form distinct clusters vs. incompatible excipients) .

Advanced Research Questions

Q. How do structural modifications (e.g., 8-hexylthio substitution) impact the biological activity and selectivity of Theophylline derivatives?

- Methodological Answer : Comparative studies involve synthesizing analogs with varying alkylthio chain lengths and testing in vitro/in vivo models. For example:

- In vitro : Measure adenosine receptor binding affinity (IC50) using radioligand assays.

- In vivo : Evaluate bronchodilatory effects in rodent asthma models via spirometry.

- Advanced molecular docking simulations can predict interactions with receptor binding pockets .

Q. What strategies resolve contradictions in pharmacokinetic data between animal models and human trials for Theophylline derivatives?

- Methodological Answer :

- Perform allometric scaling to adjust for interspecies differences in metabolic rates.

- Validate findings using physiologically based pharmacokinetic (PBPK) modeling, incorporating human liver microsomal stability data.

- Address discrepancies by analyzing species-specific cytochrome P450 isoform activity (e.g., CYP1A2 vs. CYP2E1 dominance) .

Q. How can advanced statistical methods improve the interpretation of thermal analysis data for Theophylline-excipient mixtures?

- Methodological Answer : Multivariate analysis (e.g., Principal Component Analysis) of DSC thermograms can quantify compatibility. Steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.